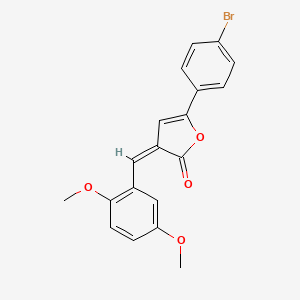
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone is a chemical compound that has shown promising results in scientific research. This compound is also known as Bromo-DragonFLY and belongs to the phenethylamine class of compounds. It has been found to have potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
作用机制
The mechanism of action of Bromo-DragonFLY involves its binding to the 5-HT2A and 5-HT2C receptors in the brain. This results in the activation of these receptors, leading to the release of neurotransmitters such as serotonin and dopamine. The increased levels of these neurotransmitters are responsible for the observed effects of Bromo-DragonFLY, including changes in mood, perception, and cognition.
Biochemical and Physiological Effects
Bromo-DragonFLY has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, leading to changes in mood and perception. It has also been found to have a stimulatory effect on the central nervous system, resulting in increased wakefulness and alertness.
实验室实验的优点和局限性
One advantage of using Bromo-DragonFLY in lab experiments is its high affinity for the 5-HT2A and 5-HT2C receptors, which makes it a potent tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using this compound is its potential toxicity, which requires careful handling and monitoring during experiments.
未来方向
There are several future directions for the study of Bromo-DragonFLY. One potential area of research is the development of more potent and selective compounds that target the 5-HT2A and 5-HT2C receptors. Another area of research is the investigation of the therapeutic potential of Bromo-DragonFLY in the treatment of various psychiatric disorders. Additionally, the safety and toxicity of this compound need to be further studied to ensure its safe use in research and potential therapeutic applications.
Conclusion
In conclusion, Bromo-DragonFLY is a chemical compound that has shown promise in scientific research. Its high affinity for the 5-HT2A and 5-HT2C receptors in the brain makes it a potential candidate for the treatment of various psychiatric disorders. However, its potential toxicity requires careful handling and monitoring during experiments. Further research is needed to fully understand the therapeutic potential and safety of this compound.
合成方法
The synthesis of 5-(4-bromophenyl)-3-(2,5-dimethoxybenzylidene)-2(3H)-furanone involves the reaction of 2,5-dimethoxybenzaldehyde with 4-bromoaniline in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction using a strong base to form the final compound.
科学研究应用
Bromo-DragonFLY has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have a high affinity for the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, cognition, and perception. This makes it a potential candidate for the treatment of various psychiatric disorders, including depression and anxiety.
属性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,5-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-7-8-17(23-2)13(10-16)9-14-11-18(24-19(14)21)12-3-5-15(20)6-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDDUGIJGKGJAB-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-bromo-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5133578.png)
![ethyl 3-(3-chlorobenzyl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B5133590.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]piperazine](/img/structure/B5133600.png)
![4-({[3-(ethoxycarbonyl)-4-methyl-5-phenyl-2-thienyl]amino}carbonyl)benzoic acid](/img/structure/B5133603.png)
![2,4-di-tert-butyl-6-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5133612.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}-4-chlorobenzoate](/img/structure/B5133617.png)
![N-(2,4-dimethoxyphenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5133621.png)

![3-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5133644.png)


![3-(4-methylphenyl)-N-[2-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylcarbonyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]propanamide](/img/structure/B5133672.png)